molecular formula C11H13BrF2N2 B1415912 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl CAS No. 2026536-59-2

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Cat. No.: B1415912
CAS No.: 2026536-59-2
M. Wt: 291.13 g/mol
InChI Key: GQEZQADQZHEBFM-UHFFFAOYSA-N
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Description

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-8-6-9(12)7-15-10(8)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZQADQZHEBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(CC2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

    Target of Action

    Bipyridines and their derivatives have been found to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

    Mode of Action

    . This interaction can lead to changes in the function of these receptors, potentially influencing various biological processes.

Biological Activity

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H13BrF2N
  • Molecular Weight : 286.13 g/mol
  • Structure : The compound features a bipyridine backbone with bromo and difluoro substituents that potentially influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Some studies have suggested that bipyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neurological Effects : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies

  • Antimicrobial Studies :
    • In vitro testing demonstrated that related bipyridine compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess efficacy.
  • Cancer Research :
    • A study involving a series of bipyridine derivatives reported that some compounds led to a reduction in cell viability in various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent activity.
  • Neuroprotection :
    • Experimental models of Alzheimer's disease showed that certain derivatives could reduce amyloid-beta plaque formation and improve cognitive function in treated subjects.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AntibacterialE. coli32 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
NeuroprotectiveSH-SY5Y (neuronal)N/A

Scientific Research Applications

Pharmaceutical Development

5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl has been identified as a potential inhibitor of β-secretase (BACE1 and BACE2), enzymes implicated in the pathogenesis of Alzheimer's disease. Inhibiting these enzymes can reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's pathology.

Case Study : A study published in a patent document highlighted the efficacy of this compound in reducing amyloid-beta production from amyloid precursor protein (APP), suggesting its therapeutic potential for Alzheimer's and other neurodegenerative diseases .

Metabolic Disorder Treatment

Research indicates that compounds similar to this compound may also have applications in treating metabolic disorders such as type 2 diabetes. The inhibition of BACE enzymes is linked to improved insulin sensitivity and glucose metabolism .

Chemical Synthesis

The synthesis of this compound can serve as a key intermediate in the development of novel therapeutic agents. Its unique structure allows for further modifications that can enhance potency and selectivity for various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
Reactant of Route 2
Reactant of Route 2
5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.